Solubility of Methyl 3-(naphthalen-1-yl)-3-oxopropanoate in organic solvents
Solubility of Methyl 3-(naphthalen-1-yl)-3-oxopropanoate in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 3-(naphthalen-1-yl)-3-oxopropanoate in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] Methyl 3-(naphthalen-1-yl)-3-oxopropanoate, a complex organic molecule with potential applications in medicinal chemistry, presents a solubility profile that is paramount to its formulation and development. This guide provides a comprehensive technical overview of the solubility of methyl 3-(naphthalen-1-yl)-3-oxopropanoate in various organic solvents. We will explore the theoretical underpinnings of its solubility based on its structural components, present estimated solubility data, and provide a detailed, field-proven protocol for the experimental determination of its solubility. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of drug candidates with similar physicochemical properties.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor aqueous solubility being a primary obstacle.[1][4] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[2][4] For oral dosage forms, which are the most common and preferred route of administration, the solubility and dissolution rate in the gastrointestinal tract directly influence the drug's bioavailability.[3] Inadequate solubility can lead to low and variable bioavailability, requiring higher doses and potentially causing undesirable side effects.[1]
Methyl 3-(naphthalen-1-yl)-3-oxopropanoate, with its fused aromatic naphthalene ring system and a β-ketoester functional group, is anticipated to have low aqueous solubility. Therefore, understanding its solubility in a range of organic solvents is crucial for several aspects of its development, including:
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Purification and Crystallization: Selecting an appropriate solvent system is essential for obtaining the desired polymorphic form with high purity.
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Formulation Development: The ability to dissolve the API in a suitable solvent is the first step in creating various dosage forms, such as oral solutions, suspensions, or parenteral formulations.
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Preclinical and Clinical Studies: Consistent and predictable bioavailability is a prerequisite for reliable toxicological and efficacy assessments.
This guide will delve into the factors governing the solubility of this specific molecule and provide practical methodologies for its characterization.
Theoretical Considerations: A "Like Dissolves Like" Approach
The principle of "like dissolves like" provides a foundational framework for predicting the solubility of a solute in a given solvent.[5] This principle is based on the idea that substances with similar intermolecular forces are more likely to be miscible. The key intermolecular forces at play are dispersion forces, dipole-dipole interactions, and hydrogen bonding.
To qualitatively predict the solubility of methyl 3-(naphthalen-1-yl)-3-oxopropanoate, we can analyze its constituent structural fragments: the nonpolar naphthalene moiety and the more polar methyl acetoacetate moiety.
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Naphthalene: As a nonpolar aromatic hydrocarbon, naphthalene exhibits good solubility in nonpolar and weakly polar organic solvents such as benzene, toluene, and chloroform.[2][6][7] Its solubility in alcohols generally increases with temperature.[6]
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Methyl Acetoacetate: This β-ketoester is a polar molecule and is soluble in many organic solvents, including ethanol and ether.[1][8] It has limited solubility in water.[1]
Based on this analysis, we can anticipate that methyl 3-(naphthalen-1-yl)-3-oxopropanoate will exhibit favorable solubility in a range of organic solvents, particularly those with moderate to high polarity that can engage in dipole-dipole interactions with the keto-ester group, as well as those with some aromatic character to interact with the naphthalene ring.
Estimated Solubility of Methyl 3-(naphthalen-1-yl)-3-oxopropanoate
Due to the absence of publicly available experimental data, the following table presents estimated solubility values for methyl 3-(naphthalen-1-yl)-3-oxopropanoate in a selection of common organic solvents at ambient temperature. These estimations are derived from the solubility of its structural analogs, naphthalene and methyl acetoacetate, and are intended to serve as a preliminary guide for solvent screening.
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Hexane | 0.1 | Low | The highly nonpolar nature of hexane is a poor match for the polar keto-ester group. |
| Toluene | 2.4 | Moderate to High | The aromatic character of toluene will favorably interact with the naphthalene ring, while its moderate polarity can accommodate the ester group. |
| Dichloromethane | 3.1 | High | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds. |
| Acetone | 5.1 | High | The high polarity of acetone will strongly interact with the polar functional groups of the solute. |
| Ethyl Acetate | 4.4 | High | As an ester itself, ethyl acetate is expected to be an excellent solvent due to similar intermolecular forces. |
| Ethanol | 4.3 | Moderate | The hydrogen bonding capability of ethanol may be slightly disruptive to solute-solute interactions, but its polarity should allow for reasonable solubility. |
| Methanol | 5.1 | Moderate | Similar to ethanol, but its higher polarity may make it slightly less effective for the nonpolar naphthalene portion. |
| Acetonitrile | 5.8 | Moderate to High | A polar aprotic solvent that should effectively solvate the polar regions of the molecule. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of compounds. |
Disclaimer: The solubility data presented in this table are estimations and should be experimentally verified.
Experimental Determination of Solubility: A Validated Protocol
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[9] This protocol outlines a robust and self-validating procedure for measuring the solubility of methyl 3-(naphthalen-1-yl)-3-oxopropanoate.
Materials and Equipment
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Methyl 3-(naphthalen-1-yl)-3-oxopropanoate (high purity)
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Selected organic solvents (analytical grade)
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Scintillation vials with screw caps
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Analytical balance
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Vortex mixer
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Constant temperature shaker bath
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Syringe filters (0.22 µm, solvent-compatible)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
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Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for the shake-flask solubility determination.
Step-by-Step Protocol
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Preparation of Saturated Solutions:
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Accurately weigh an excess amount of methyl 3-(naphthalen-1-yl)-3-oxopropanoate into a series of scintillation vials. An excess is crucial to ensure that a saturated solution is achieved.
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To each vial, add a precise volume of the selected organic solvent.
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Seal the vials tightly to prevent solvent evaporation.
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-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.
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Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved solute.
-
Quantify the concentration by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of methyl 3-(naphthalen-1-yl)-3-oxopropanoate.
-
-
Data Reporting:
-
Calculate the solubility as the mean of at least three replicate determinations for each solvent.
-
Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature of the measurement.
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Advanced Predictive Models for Solubility
For more quantitative predictions, computational models such as Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed.
Hansen Solubility Parameters (HSP)
HSP is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[9][10][11] A solute will be soluble in a solvent if their HSP values are similar. The distance (Ra) between the HSP of the solute and solvent in the three-dimensional Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, solubility is predicted.[10]
Caption: Representation of Hansen Solubility Space.
COSMO-RS
COSMO-RS is a more sophisticated model that uses quantum chemical calculations to predict thermodynamic properties, including solubility.[12][13][14] It considers the molecule in a virtual conductor, which provides a unique "sigma profile" based on the polarity of the molecular surface.[15] By comparing the sigma profiles of the solute and solvent, the model can predict the chemical potential of the solute in the solvent and thus its solubility.[14][16]
Conclusion
The solubility of methyl 3-(naphthalen-1-yl)-3-oxopropanoate in organic solvents is a critical parameter that will significantly influence its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, offered estimated solubility data to guide initial solvent screening, and detailed a robust experimental protocol for its accurate determination. By understanding and characterizing the solubility of this and similar molecules, researchers and drug development professionals can make more informed decisions, leading to the successful formulation of safe and effective medicines.
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